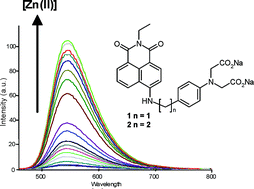Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(ii) under physiological pH conditions
Organic & Biomolecular Chemistry Pub Date: 2006-11-16 DOI: 10.1039/B614529A
Abstract
The design and synthesis of two novel fluorescent sensors based on the photoinduced electron transfer (PET) concept, 1 and 2, for the detection of zinc under competitive media is described. These sensors are based on the 4-amino-1,8-naphthalimide fluorophore, which has an absorption band centred at 450 nm and emits in the green with λmax
∼550 nm. By functionalizing the

Recommended Literature
- [1] Why are some polycyclic aromatic hydrocarbons extremely reactive?
- [2] Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†
- [3] Structural analysis of bioinspired nano materials with synchrotron far IR spectroscopy
- [4] Wide optical gap B-doped nc-Si thin films with advanced crystallinity and conductivity on transparent flexible substrates for potential low-cost flexible electronics including nc-Si superstrate p–i–n solar cells
- [5] Structure and dynamics of the aliphatic cholesterol side chain in membranes as studied by 2H NMR spectroscopy and molecular dynamics simulation†
- [6] When the inhibitor tells more than the substrate: the cyanide-bound state of a carbon monoxide dehydrogenase†
- [7] Structural prediction of ultrahard semi-titanium boride (Ti2B) using the frozen-phonon method
- [8] Transition metal-catalyzed site- and regio-divergent C–H bond functionalization
- [9] Structured growth from sheaf-like nuclei to highly asymmetric morphology in poly(nonamethylene terephthalate)†
- [10] Spin splitting and p-/n-type doping of two-dimensional WSe2/BiIrO3(111) heterostructures†

Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 503537-97-1









